5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine
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Overview
Description
5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine is an organic compound with the molecular formula C7H6BrN3 It is a derivative of pyrazolo[3,4-c]pyridine, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . The compound’s pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction with Phe589 .
Biochemical Pathways
Once TRKs are activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The inhibition of TRKs by this compound can lead to a decrease in the proliferation and differentiation of cells . This can potentially prevent the development and progression of cancers associated with the overexpression of TRKs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrazole and 2,3-dichloropyridine.
Bromination: The bromination of 2-methylpyrazole is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Cyclization: The brominated intermediate undergoes cyclization with 2,3-dichloropyridine under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Heck reactions, where the bromine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino-2-methyl-2H-pyrazolo[3,4-c]pyridine derivative.
Scientific Research Applications
5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine: Similar in structure but differs in the position of the nitrogen atoms in the pyridine ring.
2-Methyl-2H-pyrazolo[3,4-c]pyridine: Lacks the bromine atom at the 5-position.
5-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine: Has a chlorine atom instead of a bromine atom at the 5-position.
Uniqueness
5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-2-methylpyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-5-2-7(8)9-3-6(5)10-11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWRZVABCUAXDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(N=CC2=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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